4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one
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Overview
Description
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one is a heterocyclic organic compound with the molecular formula C8H11NO2. This compound is part of the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom. The presence of acetyl and methyl groups on the pyrrole ring makes this compound unique and interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylpyrrole with acetic anhydride under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The methyl groups on the pyrrole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dione derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one involves its interaction with various molecular targets and pathways. The acetyl and methyl groups on the pyrrole ring can influence its binding affinity and specificity towards enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-2,4-dimethyl-5-carbethoxypyrrole
- 3-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxo-propionitrile
- 3-[(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid
Uniqueness
4-Acetyl-3,5-dimethyl-1H-pyrrol-2(3H)-one is unique due to its specific substitution pattern on the pyrrole ring. The presence of both acetyl and methyl groups provides distinct chemical properties and reactivity compared to other pyrrole derivatives. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-acetyl-3,5-dimethyl-1,3-dihydropyrrol-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-7(6(3)10)5(2)9-8(4)11/h4H,1-3H3,(H,9,11) |
InChI Key |
CZHSEUAKXMZRGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(NC1=O)C)C(=O)C |
Origin of Product |
United States |
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